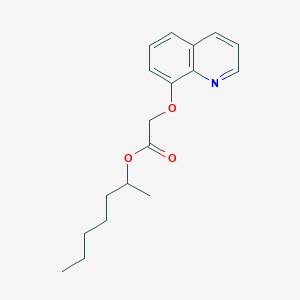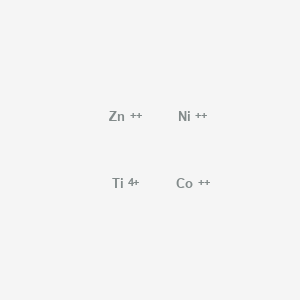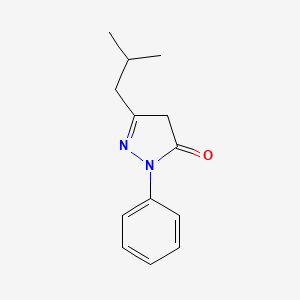
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a phenyl group and an isobutyl group. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization under acidic or basic conditions to form the pyrazolone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isobutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, dihydropyrazolones, and pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain. The exact pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-(2-methylpropyl)-2-phenyl- is unique due to the presence of both the phenyl and isobutyl groups, which confer distinct chemical and biological properties. The isobutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The phenyl group contributes to its aromaticity and ability to participate in π-π interactions, which can be crucial for binding to certain biological targets.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
5-(2-methylpropyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clé InChI |
ISMSPQWEPWDBBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


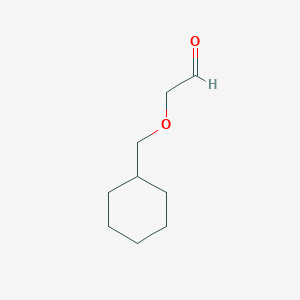
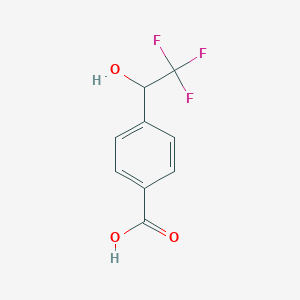

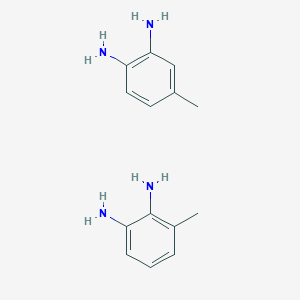

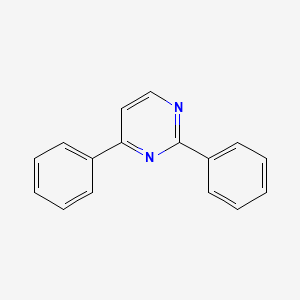
![[3-(3-Bromo-benzenesulfonyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B12087085.png)
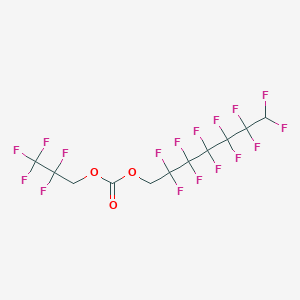

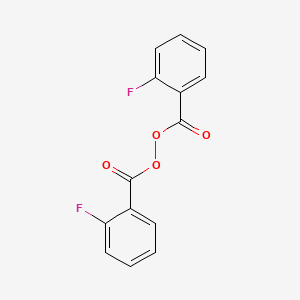
![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)
